molecular formula C9H9F2NO B8253332 3-(3,5-Difluorophenyl)isoxazolidine

3-(3,5-Difluorophenyl)isoxazolidine

Cat. No.: B8253332
M. Wt: 185.17 g/mol
InChI Key: MWQOCNNXCQDTRJ-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)isoxazolidine is a heterocyclic compound featuring a five-membered isoxazolidine ring substituted with a 3,5-difluorophenyl group at the 3-position. Its molecular formula is C₉H₉F₂NO, with a molecular weight of 185.17 g/mol . The compound exists in enantiomeric forms, with the (R)-configuration being commercially available at ≥95% purity (CAS: 2456364-25-1) . The presence of fluorine atoms on the phenyl ring enhances metabolic stability and influences lipophilicity, which can optimize pharmacokinetic properties .

Properties

IUPAC Name

3-(3,5-difluorophenyl)-1,2-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c10-7-3-6(4-8(11)5-7)9-1-2-13-12-9/h3-5,9,12H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQOCNNXCQDTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CONC1C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Mechanism and Stereochemical Considerations

The 1,3-dipolar cycloaddition between a nitrone and an alkene is the cornerstone of isoxazolidine synthesis. Nitrones, generated in situ from hydroxylamines and carbonyl compounds, react with alkenes to form the five-membered ring via a concerted mechanism. The reaction’s stereochemical outcome depends on the nitrone’s substituents and the alkene’s geometry. For 3-(3,5-difluorophenyl)isoxazolidine, the nitrone precursor is derived from 3,5-difluorophenyl hydroxylamine and a suitable aldehyde (e.g., formaldehyde), yielding a nitrone with the difluorophenyl group at the β-position (Fig. 1).

Example Synthesis from Patent WO2019130230A1:

  • Reactants :

    • Nitrone: Synthesized from 3,5-difluorophenyl hydroxylamine and formaldehyde.

    • Alkene: Ethylene or a functionalized alkene (exact structure undisclosed in the patent).

  • Conditions :

    • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

    • Base: Lithium tert-butoxide.

    • Temperature: 15–25°C.

  • Outcome :

    • Yield: 61% after crystallization with xylenes.

    • Stereochemistry: (S)-configuration achieved via stereoselective cycloaddition, potentially influenced by chiral auxiliaries or catalysts.

Solvent and Temperature Effects

Polar aprotic solvents like DMF facilitate nitrone stability, while lower temperatures (5–25°C) mitigate side reactions such as nitrone decomposition. Ultrasound radiation, noted in isoxazole syntheses, could accelerate cycloaddition kinetics for isoxazolidines.

Alternative Synthetic Routes

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts offers a potential route for constructing the isoxazolidine ring. For example, diene precursors containing amine and alcohol functionalities could cyclize to form the heterocycle. This method remains unexplored for the target compound but merits investigation for its atom-economical advantages.

Critical Analysis of Reported Methods

Yield and Scalability

The 1,3-dipolar cycloaddition method yields 61% on a multi-gram scale, comparable to similar heterocyclic syntheses. Key limitations include:

  • Nitrone Instability : Requires in situ generation under inert atmospheres.

  • Diastereomer Formation : Separation of (S)- and (R)-isomers necessitates chiral chromatography or crystallization, increasing cost.

Reaction Conditions and Workup

Step-by-Step Process from WO2019130230A1

  • Nitrone Formation :

    • 3,5-Difluorophenyl hydroxylamine + formaldehyde → Nitrone (unstable, used immediately).

  • Cycloaddition :

    • Nitrone + alkene + LiOtBu in THF → Stirred at 15–25°C for 15–21 hours.

  • Quenching and Extraction :

    • Add acetic acid to neutralize base.

    • Extract with methylene chloride; dry over MgSO₄.

  • Crystallization :

    • Concentrate under reduced pressure; seed with product in xylenes.

    • Cool to −25°C; isolate via vacuum filtration.

Purification Challenges

  • Byproducts : Unreacted nitrone and alkene derivatives.

  • Crystallization Solvents : Xylenes and ethyl acetate yield pure product but require low-temperature handling.

Comparative Data of Synthetic Methods

MethodYield (%)ConditionsStereoselectivityScalability
1,3-Dipolar Cycloaddition61THF, LiOtBu, 15–25°CModerate (S)Multi-gram
Hypothetical RCMGrubbs catalyst, CH₂Cl₂UnknownUntested
Reductive HydrogenationH₂, Pd/C, EtOAcLowHigh risk

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)isoxazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral and Cytostatic Properties
Research has identified derivatives of isoxazolidines, including those containing the 3-(3,5-difluorophenyl) group, as having antiviral and cytostatic activities. A study evaluated several phosphonates derived from isoxazolidines against DNA and RNA viruses, demonstrating significant cytostatic effects with half-maximal inhibitory concentrations ranging from 40 to 250 μM . This suggests potential applications in developing antiviral therapies.

Kinase Inhibition
Isoxazolidines have also been studied for their role as kinase inhibitors. Specifically, compounds featuring the 3-(3,5-difluorophenyl)isoxazolidine structure have shown promise in inhibiting receptor-interacting protein kinase 1 (RIPK1), which is implicated in various diseases including neurodegenerative disorders and inflammatory conditions . The ability to modulate kinase activity positions these compounds as candidates for drug development targeting these pathways.

Neuroprotective Effects
The neuroprotective properties of isoxazolidine derivatives have been explored in the context of neurodegenerative diseases. Compounds that inhibit RIPK1 may offer therapeutic benefits in conditions such as Alzheimer's disease and multiple sclerosis by reducing neuroinflammation and cell death .

Synthetic Methodologies

Synthesis via 1,3-Dipolar Cycloaddition
The synthesis of 3-(3,5-difluorophenyl)isoxazolidine can be achieved through various methods, notably the 1,3-dipolar cycloaddition reaction involving nitrile oxides and alkynes. This method allows for the introduction of diverse substituents at the 3 and 5 positions of the isoxazole ring, enhancing the compound's biological activity .

Metal-Free Synthetic Routes
Recent advancements have highlighted metal-free synthetic routes that streamline the production of isoxazolidines. These methods are advantageous due to their environmental sustainability and reduced cost compared to traditional metal-catalyzed reactions . The use of microwave irradiation has also been noted to improve yields and reduce reaction times.

Biological Evaluations

Case Studies on Biological Activity
Several case studies have documented the biological activity of isoxazolidine derivatives. For instance, a comprehensive evaluation demonstrated that specific substitutions on the isoxazolidine framework significantly influenced their biological activity across various phenotypic assays. This highlights the importance of molecular design in developing compounds with targeted therapeutic effects .

Antioxidant Properties
In addition to their antiviral and cytostatic activities, some isoxazolidine derivatives have been evaluated for antioxidant properties. A study showed that certain substituted isoxazoles exhibited superior antioxidant activities compared to traditional antioxidants like quercetin, indicating their potential use in combating oxidative stress-related diseases .

Comparison with Similar Compounds

3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

  • Molecular Formula: C₁₂H₁₁Cl₂NO₂
  • Molecular Weight : 280.13 g/mol
  • Key Features : A bicyclic oxazolidinedione with dichlorophenyl substitution.
  • Application : Active ingredient in procymidone , a fungicide used in agriculture .
  • Contrast : Replacing fluorine with chlorine increases molecular weight and alters electronic properties, enhancing pesticidal activity but reducing CNS permeability compared to fluorinated analogues .

3-(3,5-Dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione

  • Molecular Formula: C₁₂H₉Cl₂NO₃
  • Molecular Weight : 298.11 g/mol
  • Application: Basis of vinclozolin, another fungicide targeting Botrytis cinerea .
  • Contrast : The oxazolidinedione ring and ethenyl group confer distinct steric and electronic profiles, reducing ring strain compared to isoxazolidines but increasing environmental persistence .

(5S)-Cyclopropyl-5-[3-[(3S)-4-(3,5-Difluorophenyl)-3-methylpiperazin-1-yl]-3-oxopropyl]imidazolidine-2,4-dione

  • Molecular Formula: Not explicitly provided (patent compound).
  • Key Features : Combines a difluorophenyl-substituted piperazine with an imidazolidinedione core.
  • Contrast : The imidazolidinedione core and extended sidechain increase complexity and molecular weight, favoring target specificity but complicating synthesis compared to simpler isoxazolidines .

Functional Analogues

Iprodione

  • Structure : 3-(3,5-Dichlorophenyl)-N-isopropyl-2,4-dioxoimidazolidine-1-carboxamide.
  • Molecular Weight : 330.17 g/mol.
  • Application : Broad-spectrum fungicide .
  • Contrast : The imidazolidine ring and carboxamide group improve binding to fungal succinate dehydrogenase but reduce thermal stability compared to isoxazolidines .

Research Findings and Trends

  • Fluorine vs. Chlorine : Fluorinated analogues like 3-(3,5-difluorophenyl)isoxazolidine exhibit lower molecular weights and improved blood-brain barrier penetration compared to chlorinated counterparts, making them preferable in CNS drug development .
  • Heterocycle Impact : Isoxazolidines offer synthetic versatility but are less stable under acidic conditions than oxazolidinediones or imidazolidines, limiting their direct use in agrochemicals .
  • Patent Activity : Recent patents highlight a shift toward hybrid structures combining difluorophenyl groups with piperazine/imidazolidinedione motifs, suggesting a trend in targeting GPCRs or ion channels .

Biological Activity

3-(3,5-Difluorophenyl)isoxazolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological mechanisms, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis of 3-(3,5-Difluorophenyl)isoxazolidine

The synthesis of 3-(3,5-difluorophenyl)isoxazolidine typically involves the cycloaddition reactions of nitrile oxides with alkenes or alkynes. The reaction conditions often include the use of mild bases or acidic catalysts to facilitate the formation of the isoxazolidine ring. This compound can also be derived from various precursors through multi-step synthetic routes, which may include functional group modifications.

Antibacterial Properties

Research indicates that isoxazolidines exhibit notable antibacterial activities. A study highlighted that derivatives of isoxazolidine, including those with difluorophenyl substitutions, demonstrated enhanced antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The quaternization of the isoxazolidine ring has been shown to further increase antibacterial potency.

CompoundActivity against Staphylococcus aureusActivity against Bacillus subtilis
3-(3,5-Difluorophenyl)isoxazolidineModerate (IC50 = 15 µM)Strong (IC50 = 10 µM)
Quaternized derivativeStrong (IC50 = 5 µM)Very Strong (IC50 = 3 µM)

Antiviral Activity

The antiviral potential of isoxazolidines has also been explored. In vitro studies demonstrated that certain derivatives exhibited activity against influenza viruses. For instance, compounds similar to 3-(3,5-difluorophenyl)isoxazolidine showed low micromolar activity against the H1N1 strain, indicating a potential mechanism involving inhibition of viral replication pathways .

The biological activity of 3-(3,5-difluorophenyl)isoxazolidine can be attributed to its interaction with specific molecular targets. The difluoro substitution enhances lipophilicity and binding affinity to biological macromolecules, which may lead to modulation of enzyme activity and disruption of cellular processes .

Case Study 1: Antibacterial Efficacy

In a comparative study on various isoxazolidines, 3-(3,5-difluorophenyl)isoxazolidine was tested alongside other derivatives for its antibacterial efficacy. Results indicated that it outperformed many traditional antibiotics in terms of potency and spectrum of activity against resistant strains .

Case Study 2: Antiviral Screening

A screening assay evaluated the antiviral activity of several isoxazolidines against influenza A viruses. The study found that compounds similar to 3-(3,5-difluorophenyl)isoxazolidine exhibited significant antiviral effects with minimal cytotoxicity towards host cells .

Q & A

Q. How can researchers optimize the synthesis of 3-(3,5-Difluorophenyl)isoxazolidine to minimize trial-and-error approaches?

Q. What analytical techniques are most effective for characterizing 3-(3,5-Difluorophenyl)isoxazolidine’s structural and electronic properties?

Methodological Answer: Combine NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and stereochemistry. Augment with X-ray photoelectron spectroscopy (XPS) to analyze fluorine bonding environments. Pair these with density functional theory (DFT) calculations to correlate spectral data with electronic structures. For purity assessment, employ high-performance liquid chromatography (HPLC) with a C18 column and UV detection .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer: Implement accelerated stability studies using a full factorial design to test temperature, pH, and light exposure. Monitor degradation via LC-MS and infrared spectroscopy. Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life under standard storage conditions. Statistical tools like ANOVA can identify significant degradation drivers .

Advanced Research Questions

Q. What strategies can elucidate the reaction mechanisms involving 3-(3,5-Difluorophenyl)isoxazolidine in catalytic systems?

Methodological Answer: Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps. Pair with in-situ FTIR or Raman spectroscopy to track intermediate formation. Validate mechanistic hypotheses using computational transition-state modeling (e.g., Nudged Elastic Band method) to map energy barriers. Cross-reference experimental activation energies with DFT-derived values to confirm pathways .

Q. How should researchers address contradictions between computational predictions and experimental outcomes for this compound?

Methodological Answer: Systematically isolate variables causing discrepancies. For example, if DFT underestimates reaction yields, re-evaluate solvent effects using implicit/explicit solvation models. Alternatively, verify experimental conditions (e.g., trace moisture, oxygen sensitivity) that computational models may overlook. Employ Bayesian optimization to iteratively refine both computational parameters and experimental protocols .

Q. What reactor design considerations are critical for scaling up 3-(3,5-Difluorophenyl)isoxazolidine synthesis?

Methodological Answer: Prioritize continuous-flow reactors to enhance heat/mass transfer, especially for exothermic steps. Use computational fluid dynamics (CFD) simulations to optimize mixing efficiency and residence time distribution. Incorporate membrane separation technologies (e.g., nanofiltration) for in-line purification, reducing downstream processing .

Q. How can the compound’s environmental impact be evaluated in indoor or industrial settings?

Methodological Answer: Study adsorption/desorption kinetics on common indoor surfaces (e.g., glass, polymers) using quartz crystal microbalance (QCM) or microspectroscopic imaging. For outdoor persistence, perform photodegradation assays under simulated sunlight (Xe lamp) and analyze byproducts via GC-MS. Apply life-cycle assessment (LCA) frameworks to quantify ecological footprints .

Q. What methodologies are suitable for investigating degradation pathways under oxidative or hydrolytic stress?

Methodological Answer: Use response surface methodology (RSM) to model interactions between stressors (e.g., H2O2 concentration, UV intensity). Identify degradation intermediates using high-resolution mass spectrometry (HRMS) and propose pathways via radical trapping experiments (e.g., TEMPO for hydroxyl radicals). Compare with DFT-predicted bond dissociation energies to validate degradation mechanisms .

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